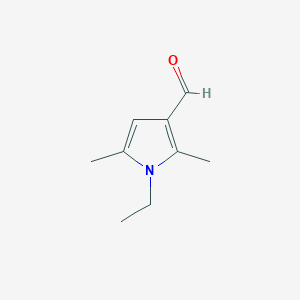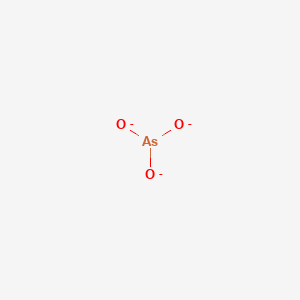
1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (EDMPC) is an organic compound belonging to the class of pyrrole derivatives. It is a colorless liquid at room temperature and has a boiling point of 151°C. EDMPC is an important intermediate in the synthesis of various heterocyclic compounds, such as quinolones, pyridines, and pyrrolidines. EDMPC is also used in the production of pharmaceuticals, dyes, and flavors.
Scientific Research Applications
Supramolecular Chemistry
Pyrrole derivatives, including structures similar to 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, are instrumental in the development of supramolecular capsules. These capsules, derived from calixpyrrole scaffolds, showcase the versatility of pyrrole-based compounds in forming dimeric structures capable of hosting various guest molecules. This functionality underscores the importance of pyrrole derivatives in creating new materials with potential applications in molecular recognition, sensor technology, and catalysis (Ballester, 2011).
Bioactive Compounds and Biomarkers
Research into pyrrole derivatives extends into bioactivity and biomarker identification, where these compounds play roles in understanding and potentially treating health issues related to tobacco use and cancer. Certain pyrrole derivatives have been studied for their biomarker potential in identifying carcinogen exposure, indicating the applicability of pyrrole-based chemicals in medical and toxicological research (Hecht, 2002).
Green Chemistry and Sustainable Materials
The field of green chemistry benefits from research into pyrrole derivatives, particularly in synthesizing and utilizing bio-based polymers and materials. These compounds, derived from renewable resources, demonstrate the potential for creating environmentally friendly materials with wide-ranging applications from packaging to automotive parts, aligning with sustainability goals (Chernyshev, Ananikov, & Kravchenko, 2017).
Heterocyclic Chemistry Innovation
Pyrrole derivatives, due to their varied and versatile reactivity, are key subjects in heterocyclic chemistry. They offer pathways to synthesize novel compounds with unique optical, electronic, and structural properties. This versatility indicates the potential of compounds like this compound in pioneering new materials and chemicals with advanced functionalities (Grzybowski & Gryko, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde are currently unknown . This compound is used for proteomics research
Mode of Action
As a chemical used in proteomics research
Biochemical Pathways
Given its use in proteomics research , it may influence a variety of pathways depending on the proteins it interacts with.
Result of Action
As a compound used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with.
properties
IUPAC Name |
1-ethyl-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-4-10-7(2)5-9(6-11)8(10)3/h5-6H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDZDFOKSUDVJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C1C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390018 |
Source


|
| Record name | 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18870-74-1 |
Source


|
| Record name | 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)

